

3,4-Heptanediol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Heptanediol

Cat. No.: B13757543

[Get Quote](#)

An In-depth Technical Guide to 3,4-Heptanediol

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3,4-Heptanediol**, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on structured data, experimental context, and logical workflows.

Chemical Identity and Structure

3,4-Heptanediol is a vicinal diol, a chemical compound containing two hydroxyl groups (-OH) on adjacent carbon atoms within a seven-carbon chain. Its structure allows for stereoisomerism, with undefined stereocenters at the C3 and C4 positions.

Identifier	Value	Reference
IUPAC Name	heptane-3,4-diol	[1] [2]
CAS Number	62593-33-3	[1] [3] [4]
Molecular Formula	C ₇ H ₁₆ O ₂	[1] [3] [4]
Canonical SMILES	CCCC(C(CC)O)O	[3] [5]
InChI Key	ZNZZFXONMYVVGZ-UHFFFAOYSA-N	[1] [3]
EC Number	263-620-2	[2] [5]

Physical Properties

The physical characteristics of **3,4-Heptanediol** are summarized below. These properties are crucial for handling, storage, and application in various experimental settings.

Property	Value	Unit	Reference
Molecular Weight	132.20	g/mol	[1][2][4]
Boiling Point	214.2	°C at 760 mmHg	[4][5]
Density	0.945	g/cm ³	[4][5]
Flash Point	107.5	°C	[4][5]
Refractive Index	1.448	-	[4]

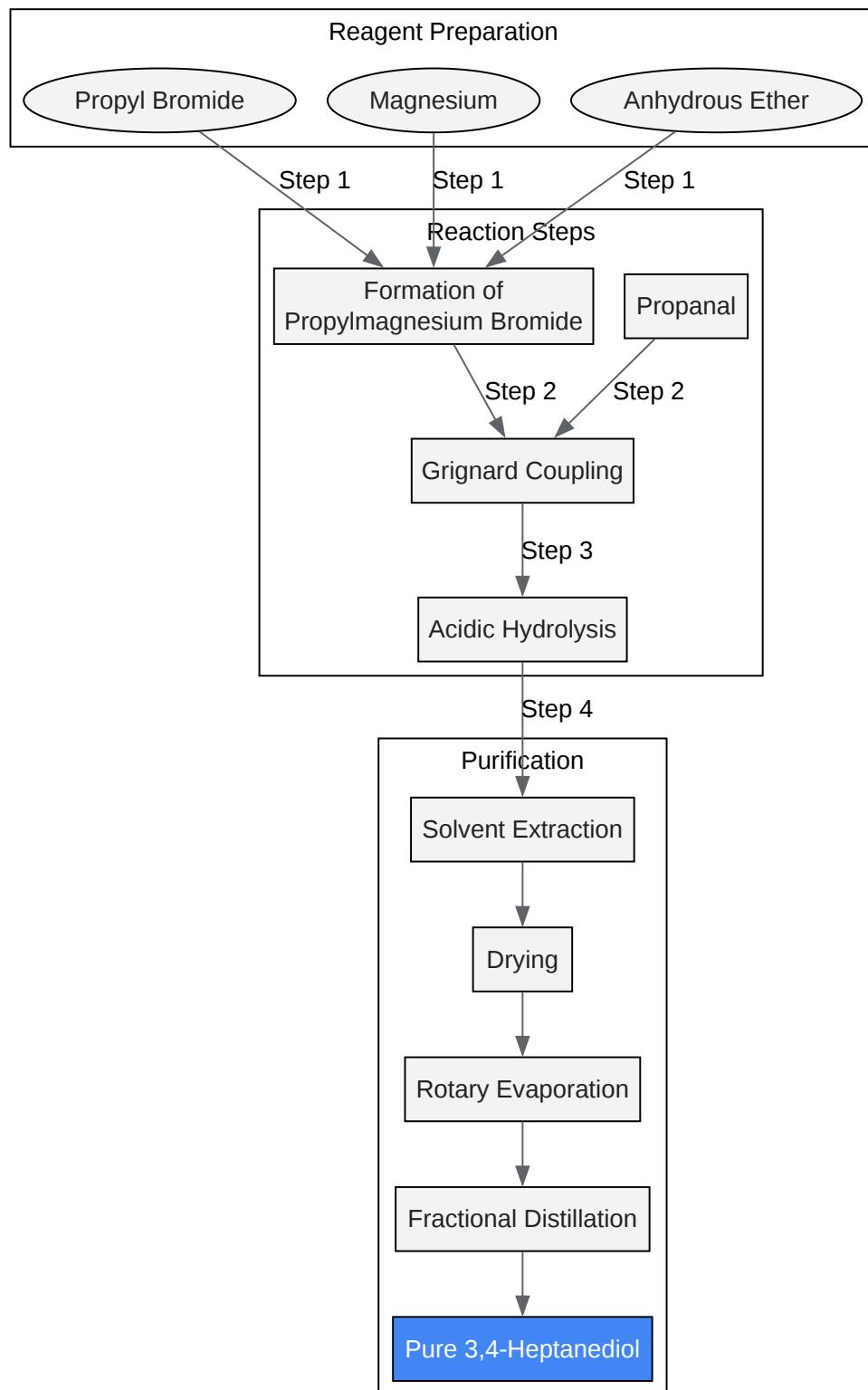
Chemical and Computational Properties

These properties provide insight into the molecule's behavior in chemical reactions and biological systems.

Property	Value	Reference
XLogP3-AA	1.1	[2]
Hydrogen Bond Donor Count	2	[2][3][5]
Hydrogen Bond Acceptor Count	2	[2][3][5]
Rotatable Bond Count	4	[2][3]
Topological Polar Surface Area	40.5 Å ²	[2][3]
Complexity	63.9	[2][3]
Exact Mass	132.115029749	Da

Experimental Protocols & Methodologies

Detailed experimental protocols for **3,4-Heptanediol** are not extensively published. However, standard methodologies for the synthesis, purification, and characterization of similar diols are applicable.


Synthesis Protocol: Grignard Reaction

A common method for synthesizing vicinal diols like **3,4-Heptanediol** involves the coupling of aldehydes or ketones using a Grignard reagent, followed by hydrolysis. A plausible synthesis could involve the reaction of propanal with a propylmagnesium halide.

Methodology:

- **Grignard Reagent Preparation:** Prepare propylmagnesium bromide by reacting 1-bromopropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).
- **Coupling Reaction:** Slowly add a solution of propanal in anhydrous ether to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours to ensure completion.
- **Hydrolysis:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid (e.g., HCl) to hydrolyze the resulting magnesium alkoxide complex.
- **Extraction & Purification:** Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). After solvent removal via rotary evaporation, the crude **3,4-Heptanediol** can be purified by fractional distillation under reduced pressure.

Workflow: Synthesis of 3,4-Heptanediol

[Click to download full resolution via product page](#)*Fig 1. General workflow for the synthesis and purification of 3,4-Heptanediol.*

Structural Characterization Protocol

The identity and purity of synthesized **3,4-Heptanediol** would be confirmed using standard spectroscopic techniques.

Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl_3). The resulting spectrum should show characteristic signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts, integration, and splitting patterns will confirm the structure.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the absence of molecular symmetry.
- Infrared (IR) Spectroscopy: Place a thin film of the liquid sample on a salt plate (e.g., NaCl) or use an ATR accessory. The IR spectrum is expected to show a strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching bands around $2850\text{-}3000\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion). The resulting mass spectrum should show a molecular ion peak (M^+) or a protonated molecule peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of **3,4-Heptanediol**.

Workflow: Structural Analysis of 3,4-Heptanediol

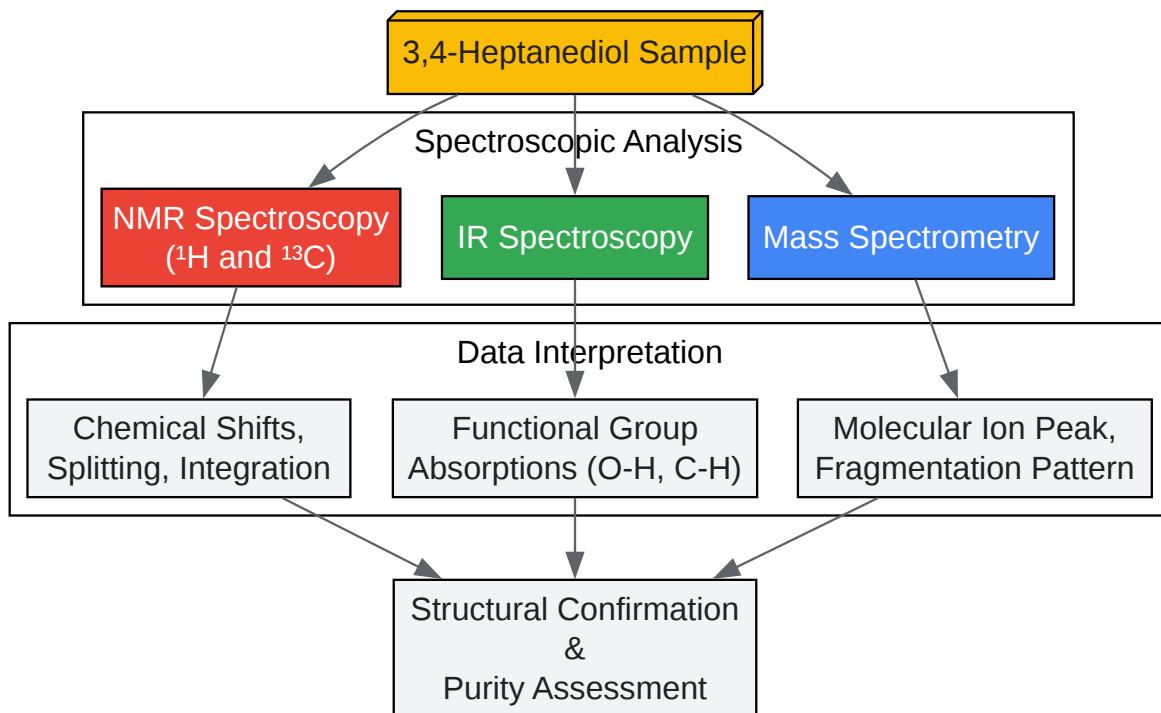

[Click to download full resolution via product page](#)

Fig 2. Logical workflow for the structural characterization of **3,4-Heptanediol**.

Chemical Reactivity

The reactivity of **3,4-Heptanediol** is primarily dictated by its vicinal diol functionality.

- **Oxidation:** Mild oxidation with reagents like periodic acid (HIO_4) or lead tetraacetate ($\text{Pb}(\text{OAc})_4$) would cleave the C3-C4 bond to yield propanal. Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely oxidize the secondary alcohol groups to ketones, potentially forming 3,4-heptanedione before further cleavage or oxidation occurs.
- **Esterification:** The two hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding mono- or di-esters.

- Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base followed by reaction with an alkyl halide.

Safety and Handling

While specific GHS hazard classifications for **3,4-Heptanediol** are not readily available, general precautions for handling laboratory chemicals should be observed.[3][6]

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[7][8]
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]
- First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. heptane-3,4-diol [webbook.nist.gov]
- 2. Heptane-3,4-diol | C7H16O2 | CID 97871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 3,4-Heptanediol | CAS#:62593-33-3 | Chemsoc [chemsoc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. guidechem.com [guidechem.com]

- 7. [tcichemicals.com](#) [tcichemicals.com]
- 8. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [3,4-Heptanediol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13757543#3-4-heptanediol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b13757543#3-4-heptanediol-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com